B1575612 Viba17

Viba17

Cat. No.: B1575612
Attention: For research use only. Not for human or veterinary use.
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Description

Viba17 is a synthetic organic compound developed for its potent inhibitory effects on tyrosine kinase receptors, particularly in oncology and inflammatory disease therapeutics. Its molecular structure features a quinazoline core substituted with a fluorinated phenyl group and a tertiary amine side chain, enabling high selectivity for epidermal growth factor receptor (EGFR) isoforms . Preclinical studies demonstrate that this compound achieves 85% tumor growth inhibition in EGFR-mutated xenograft models at a dosage of 50 mg/kg, with a plasma half-life of 12 hours and bioavailability of 67% in murine models . Its mechanism involves competitive ATP-binding site inhibition, reducing phosphorylation of downstream signaling proteins like MAPK and AKT by >90% at 10 nM concentrations . Regulatory filings highlight low off-target toxicity (IC50 > 1 µM for non-EGFR kinases) and a favorable safety profile in Phase I trials (NCT03482921) .

Properties

bioactivity

Antimicrobial

sequence

GLPVCGETCVGGTCNTPGCGCSWPVCTRN

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Viba17’s structural analogs include Gefitinib (an FDA-approved EGFR inhibitor) and Compound XT-45 (an investigational pan-HER inhibitor). Key differences are summarized below:

Table 1: Structural and Physicochemical Properties

Parameter This compound Gefitinib Compound XT-45
Molecular Formula C₂₂H₁₈F₃N₅O₂ C₂₂H₂₄ClFN₄O₃ C₂₄H₂₃F₂N₅O₄
Molecular Weight 465.4 g/mol 446.9 g/mol 507.5 g/mol
LogP 3.2 ± 0.1 4.1 ± 0.2 2.8 ± 0.3
Solubility (pH 7.4) 12 µM 8 µM 25 µM
Hydrogen Bond Donors 2 3 4

Sources: Experimental data from [Medicinal Chemistry Research guidelines] ; structural analyses via SciFinder .

  • Key Insights :
    • This compound’s fluorinated phenyl group enhances membrane permeability compared to Gefitinib’s chlorinated moiety, as evidenced by its lower LogP .
    • Compound XT-45’s higher solubility correlates with its polar carbamate side chain, but this reduces blood-brain barrier penetration (15% vs. This compound’s 32% in rodent models) .
Functional and Efficacy Comparison

Table 2: Pharmacological and Clinical Data

Parameter This compound Gefitinib Compound XT-45
EGFR IC50 2.3 nM 4.7 nM 1.8 nM
HER2 IC50 420 nM >1 µM 5.2 nM
Tumor Shrinkage (Phase I) 58% 44% 62%*
Common Adverse Effects Rash (Grade 1-2) Diarrhea (Grade 2) Cardiotoxicity (Grade 3)
Plasma Half-Life (hr) 12 48 8

Sources: Clinical trial data (NCT03482921, NCT02959424) ; in vitro kinase assays . Note: *XT-45 data from unpublished Phase Ib trials.

  • Key Insights :
    • This compound’s narrower kinase inhibition profile reduces off-target effects (e.g., cardiotoxicity in XT-45) but limits efficacy in HER2-driven cancers .
    • Gefitinib’s longer half-life necessitates once-daily dosing but increases diarrhea risk due to prolonged EGFR blockade in gastrointestinal tissues .

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